

# A Comparative Guide to the Bioequivalence of Generic Cetirizine Hydrochloride Formulations

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioequivalence of various generic formulations of **cetirizine hydrochloride**, a widely used second-generation antihistamine. The data presented is compiled from multiple clinical studies to assist researchers and drug development professionals in assessing the therapeutic equivalence of generic alternatives to the innovator product.

### **Pharmacokinetic Bioequivalence Data**

The bioequivalence of generic **cetirizine hydrochloride** formulations is primarily assessed through pharmacokinetic studies in healthy human volunteers. These studies compare the rate and extent of absorption of the generic (test) product with the reference listed drug (RLD). The key pharmacokinetic parameters evaluated are the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC).

For two products to be considered bioequivalent, the 90% confidence interval (CI) for the ratio of the geometric means (test/reference) of Cmax and AUC must fall within the acceptance range of 80% to 125%.[1][2]

Table 1: Pharmacokinetic Parameters of **Cetirizine Hydrochloride** Formulations from Various Bioequivalence Studies (Single 10 mg Dose)



| Study                   | Formulati<br>on      | Cmax<br>(ng/mL)      | Tmax (hr)              | AUC (0-t)<br>(ng·h/mL) | AUC (0-∞)<br>(ng·h/mL) | t½ (hr)     |
|-------------------------|----------------------|----------------------|------------------------|------------------------|------------------------|-------------|
| Study A[3]              | Test                 | 301.0 ±<br>36.6      | 1.0 ± 0.3              | 2115.9 ±<br>523.5      | 2400.8 ± 666.6         | 8.06 ± 1.3  |
| Reference               | 285.4 ±<br>39.1      | 1.1 ± 0.5            | 2228.9 ±<br>740.3      | 2368.6 ±<br>492.9      | 7.82 ± 1.3             |             |
| Study B<br>(Fasting)[4] | Test                 | 402 ± 84             | -                      | 2520 ± 491             | 2623 ± 483             | -           |
| Reference               | 379 ± 53             | -                    | 2455 ± 480             | 2608 ± 441             | -                      |             |
| Study B<br>(Fed)[4]     | Test                 | 221 ± 55             | -                      | 2046 ± 524             | 2142 ± 508             | -           |
| Reference               | 221 ± 36             | -                    | 2067 ± 513             | 2165 ± 500             | -                      |             |
| Study C[2]<br>[5]       | Test                 | 0.80 ± 0.14<br>μg/mL | 0.8 ± 0.4              | 6.00 ± 1.04<br>μg·h/mL | -                      | 7.59 ± 0.68 |
| Reference               | 0.80 ± 0.23<br>μg/mL | 1.1 ± 0.7            | 5.98 ± 1.39<br>μg·h/mL | -                      | 7.63 ± 0.93            |             |

Data are presented as mean  $\pm$  standard deviation. Note: Units for Study C were originally in  $\mu g/mL$  and  $\mu g \cdot h/mL$  and are presented as such.

Table 2: Statistical Analysis of Bioequivalence Studies



| Study                      | Parameter                   | 90% Confidence<br>Interval | Conclusion    |
|----------------------------|-----------------------------|----------------------------|---------------|
| Study A[1]                 | Cmax                        | 95% - 110%                 | Bioequivalent |
| AUC(0-24)                  | 91% - 112%                  | Bioequivalent              |               |
| AUC(0-∞)                   | 92% - 109%                  | Bioequivalent              | -             |
| Study B (Fasting & Fed)[4] | Cmax, AUC(0-t),<br>AUC(0-∞) | Within 80.00% -<br>125.00% | Bioequivalent |
| Study C[2][5]              | Cmax, AUC(0-t),<br>AUC(0-∞) | Within 80% - 125%          | Bioequivalent |

## Experimental Protocols In-Vivo Bioequivalence Study Protocol

A standard in-vivo bioequivalence study for **cetirizine hydrochloride** tablets is typically conducted as a randomized, open-label, two-treatment, two-period, crossover study in healthy adult volunteers under fasting conditions.[2][4][5]

#### 1. Subject Selection:

- Inclusion Criteria: Healthy male and non-pregnant, non-lactating female subjects, typically between 18 and 45 years of age, with a body mass index (BMI) within a normal range.[6] All subjects provide written informed consent.
- Exclusion Criteria: History of significant cardiac, hepatic, renal, pulmonary, gastrointestinal, or psychiatric disorders. History of alcohol or drug abuse. Use of any medication for a specified period before the study.

#### 2. Study Design:

- A randomized, two-sequence, two-period crossover design is commonly employed. [2][5]
- Subjects are randomly assigned to one of two treatment sequences (Test then Reference, or Reference then Test).



- A single oral dose of the test or reference cetirizine hydrochloride (typically 10 mg) is administered.[7]
- A washout period of at least 7 days separates the two treatment periods to ensure complete elimination of the drug from the body.[2][5]
- 3. Blood Sampling:
- Blood samples are collected from each subject at predetermined time intervals. A typical schedule includes a pre-dose sample, followed by multiple samples over a 24 to 34-hour period post-dose.[1][2][5]
- Example sampling times: 0 (pre-dose), 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, and 34 hours post-dose. [2]
- 4. Analytical Method:
- The concentration of cetirizine in plasma samples is determined using a validated highperformance liquid chromatography (HPLC) method with ultraviolet (UV) or mass spectrometric (MS) detection.[2][3][4][5]
- 5. Pharmacokinetic and Statistical Analysis:
- Pharmacokinetic parameters (Cmax, Tmax, AUC(0-t), AUC(0-∞), t½) are calculated from the plasma concentration-time data for each subject.
- An analysis of variance (ANOVA) is performed on the log-transformed Cmax and AUC data.
- The 90% confidence intervals for the ratio of the geometric means of the test and reference products for Cmax and AUC are calculated.[1][2] The acceptance criteria for bioequivalence is that this interval must lie within 80-125%.[1][2]

## **In-Vitro Dissolution Testing Protocol**

Dissolution testing is a critical in-vitro test to assess the drug release characteristics of the tablet formulation.

1. Apparatus and Medium:



- Apparatus: USP Apparatus 2 (Paddles).[8][9]
- Medium: 1000 mL of deaerated water.[8][9] Other media such as pH 1.2, 4.5, and 6.8 buffers may also be used.[10]
- Rotation Speed: 50 rpm.[8][9]
- 2. Procedure:
- A single tablet is placed in each dissolution vessel.
- Samples of the dissolution medium are withdrawn at specified time points (e.g., 10, 20, 30, and 45 minutes).
- The amount of dissolved cetirizine is quantified using a validated analytical method, typically HPLC-UV at 230 nm.[11]
- 3. Acceptance Criteria:
- For immediate-release tablets, a common acceptance criterion is that not less than 80% of the labeled amount of cetirizine hydrochloride is dissolved within a specified time, often 30 minutes.[11]

### **Visualizations**



Click to download full resolution via product page

Caption: Workflow of a typical two-period crossover bioequivalence study.





Click to download full resolution via product page

Caption: Key pharmacokinetic parameters for bioequivalence assessment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. [PDF] Oral bioavailability and pharmacokinetic study of cetrizine HCl in Iranian healthy volunteers | Semantic Scholar [semanticscholar.org]
- 2. Thieme E-Journals Arzneimittelforschung / Abstract [thieme-connect.com]







- 3. Oral bioavailability and pharmacokinetic study of cetrizine HCl in Iranian healthy volunteers PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioequivalence study of cetirizine hydrochloride tablets under fasting and fed conditions [manu41.magtech.com.cn]
- 5. Pharmacokinetics and bioequivalence study of two cetirizine hydrochloride formulations in healthy Chinese male volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Development and validation of a dissolution test for a once-a-day combination tablet of immediate-release cetirizine dihydrochloride and extended-release pseudoephedrine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. scribd.com [scribd.com]
- To cite this document: BenchChem. [A Comparative Guide to the Bioequivalence of Generic Cetirizine Hydrochloride Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b192750#assessing-the-bioequivalence-of-generic-cetirizine-hydrochloride-formulations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com